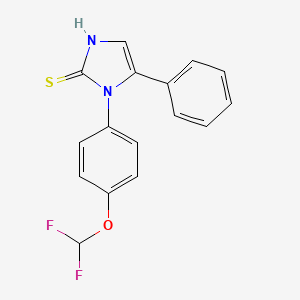

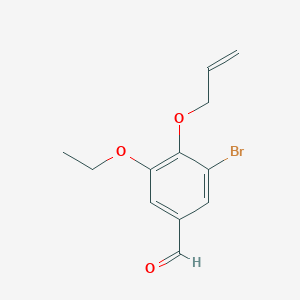

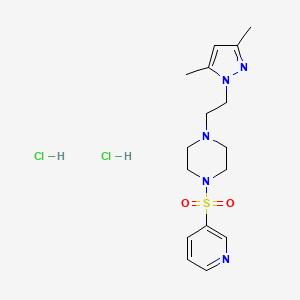

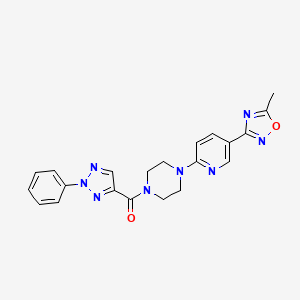

4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde, commonly known as ABE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABE is a versatile compound that has been used in organic synthesis, medicinal chemistry, and material science.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde, although not directly mentioned, shares structural similarities with compounds investigated in the realm of synthetic chemistry for the preparation of complex molecules. For instance, derivatives of benzaldehydes have been synthesized for the development of novel non-peptide CCR5 antagonists, highlighting the versatility of benzaldehyde derivatives in medicinal chemistry. These compounds were characterized using various spectroscopic techniques, demonstrating the importance of benzaldehyde derivatives in the synthesis of biologically active compounds (H. Bi, 2014), (Cheng De-ju, 2015).

Material Science and Liquid Crystals

In material science, derivatives of benzaldehydes, including those structurally related to 4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde, are crucial in the synthesis of liquid crystalline and fire retardant molecules. These applications are exemplified by the synthesis of six-armed cyclotriphosphazene core molecules, which were characterized for their mesophase behavior and fire retardant properties, demonstrating the potential of such compounds in advanced material applications (Z. Jamain, M. Khairuddean, Tay Guan-Seng, 2020).

Organic Synthesis and Catalysis

The versatility of benzaldehyde derivatives extends to organic synthesis and catalysis, where such compounds are employed as intermediates in complex reactions. For example, the synthesis of bis-aldehyde monomers and their conversion into electrically conductive pristine polyazomethines showcases the utility of these derivatives in creating materials with specific electrical properties (A. Hafeez, Z. Akhter, J. Gallagher, N. Khan, A. Gul, Faiz Ullah Shah, 2019). Additionally, the development of secondary amide-based linkers for solid phase organic synthesis illustrates the role of benzaldehyde derivatives in facilitating the synthesis of a wide range of organic molecules (E. Swayze, 1997).

Catalytic Reactions and Cross-Coupling

Benzaldehyde derivatives also play a critical role in catalytic reactions and cross-coupling processes. Studies on the ruthenium-mediated isomerization and ring-closing metathesis demonstrate the potential of these compounds in the synthesis of benzo-fused heterocycles, highlighting the importance of such derivatives in the development of catalysts for organic synthesis (W. V. Otterlo, R. Pathak, C. B. Koning, 2003).

Propiedades

IUPAC Name |

3-bromo-5-ethoxy-4-prop-2-enoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h3,6-8H,1,4-5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXYFRWECZCTTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B2728819.png)

![2-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2728821.png)

![N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2728823.png)

![N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide](/img/structure/B2728824.png)

![N-(3-(1H-imidazol-1-yl)propyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2728835.png)

![N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2728836.png)